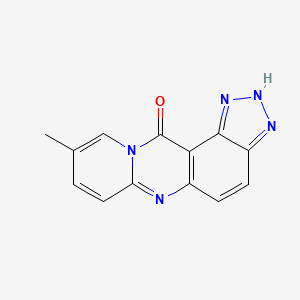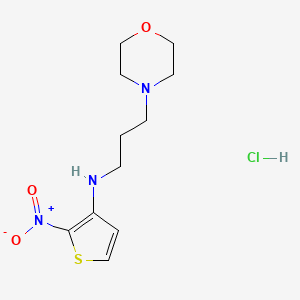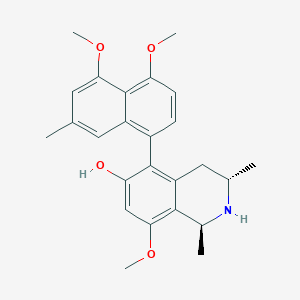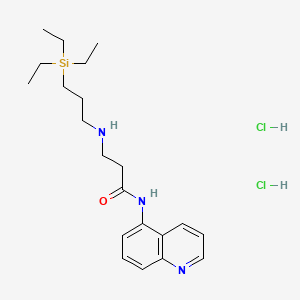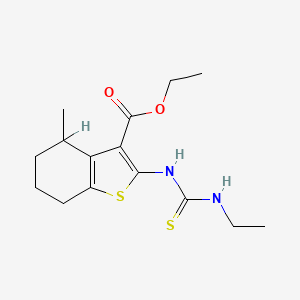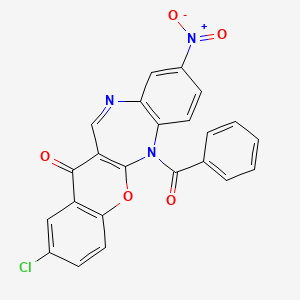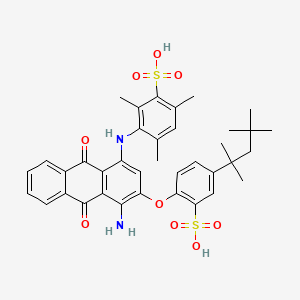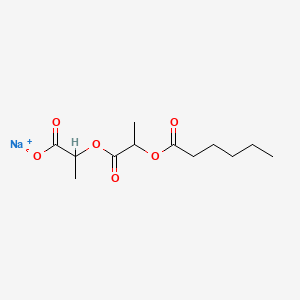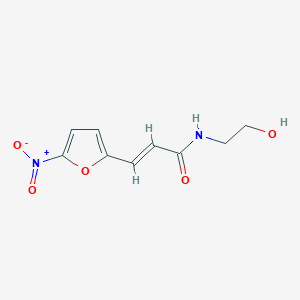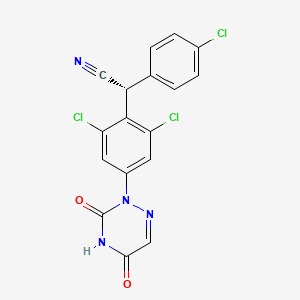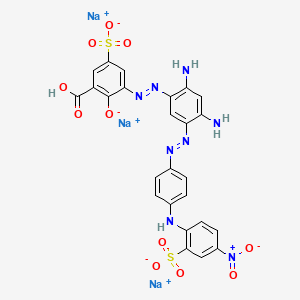
1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide is a pyridinium salt that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyridinium ring, a butyl chain, and a dimethyl-pyrimidinyl-thio group, making it a versatile molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with a butyl halide, followed by quaternization with pyridine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Corresponding substituted pyridinium salts.
Applications De Recherche Scientifique
1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role as an anti-cholinesterase inhibitor, which could have implications in treating neurodegenerative diseases.
Industry: Utilized in the development of materials science, particularly in the synthesis of ionic liquids and pyridinium-based polymers
Mécanisme D'action
The mechanism of action of 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as cholinesterases, inhibiting their activity.
Pathways Involved: By inhibiting cholinesterases, it can increase the levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission.
Comparaison Avec Des Composés Similaires
- 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium chloride
- 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium iodide
Comparison: The choice of halide (bromide, chloride, iodide) can influence the compound’s solubility, reactivity, and overall effectiveness in various applications .
Propriétés
Numéro CAS |
90094-30-7 |
|---|---|
Formule moléculaire |
C15H20BrN3S |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
4,6-dimethyl-2-(4-pyridin-1-ium-1-ylbutylsulfanyl)pyrimidine;bromide |
InChI |
InChI=1S/C15H20N3S.BrH/c1-13-12-14(2)17-15(16-13)19-11-7-6-10-18-8-4-3-5-9-18;/h3-5,8-9,12H,6-7,10-11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
XIQPXVKQSDQCHL-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=NC(=N1)SCCCC[N+]2=CC=CC=C2)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


